molecular formula C10H10N2O3S2 B14222681 N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide CAS No. 573983-09-2

N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide

Katalognummer: B14222681
CAS-Nummer: 573983-09-2
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: IAGKWVPABIVYNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a methanesulfonyl group, a methyl group, and a carboxamide group attached to a benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide typically involves the reaction of 2-methyl-1,3-benzothiazole-5-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.

    Medicine: Research has indicated its potential in developing therapeutic agents for diseases such as Alzheimer’s and cancer.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

    N-(Methanesulfonyl)-phosphoramidate derivatives: These compounds share the methanesulfonyl group and have similar reactivity.

    Benzothiazole derivatives: Compounds with the benzothiazole ring structure but different substituents.

Uniqueness: N-(Methanesulfonyl)-2-methyl-1,3-benzothiazole-5-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

573983-09-2

Molekularformel

C10H10N2O3S2

Molekulargewicht

270.3 g/mol

IUPAC-Name

2-methyl-N-methylsulfonyl-1,3-benzothiazole-5-carboxamide

InChI

InChI=1S/C10H10N2O3S2/c1-6-11-8-5-7(3-4-9(8)16-6)10(13)12-17(2,14)15/h3-5H,1-2H3,(H,12,13)

InChI-Schlüssel

IAGKWVPABIVYNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.